5-[(4,4-Difluoropiperidin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole
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Overview
Description
5-[(4,4-Difluoropiperidin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. The compound is also known as DFTP and is a thiazole derivative that has been synthesized and studied extensively in recent years.
Mechanism of Action
The mechanism of action of DFTP involves its binding to specific biomolecules, which induces a conformational change in the molecule and leads to the emission of a fluorescence signal. The exact mechanism of binding and fluorescence emission is still under investigation, but it is believed to involve the formation of a stable complex between DFTP and the biomolecule.
Biochemical and Physiological Effects:
DFTP has been shown to have minimal biochemical and physiological effects on living organisms. The compound is relatively non-toxic and has a low affinity for binding to cellular molecules. This makes it an ideal candidate for use in various research applications, where it can be used as a non-invasive tool for the detection of biomolecules.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DFTP in lab experiments is its high selectivity for binding to specific biomolecules. This allows for the detection of specific molecules in complex biological samples, such as blood or tissue samples. Additionally, the compound is relatively easy to synthesize and has a long shelf-life, making it a cost-effective option for research labs.
However, there are also limitations to the use of DFTP in lab experiments. The compound is relatively hydrophobic, which can limit its solubility in aqueous solutions. Additionally, the fluorescence emission of DFTP can be affected by various environmental factors, such as pH and temperature, which can complicate data interpretation.
Future Directions
There are several future directions for the use of DFTP in scientific research. One area of interest is its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease. Additionally, the compound may have applications in drug discovery, where it can be used to screen for potential drug candidates.
Another future direction is the development of new derivatives of DFTP that have improved binding affinity and selectivity for specific biomolecules. This could lead to the development of more sensitive and specific detection methods for various biomolecules.
Conclusion:
Overall, DFTP is a promising compound with significant potential for use in various scientific research applications. Its high selectivity for binding to specific biomolecules and low toxicity make it an ideal candidate for use in non-invasive detection methods. While there are limitations to its use, ongoing research is exploring new applications and derivatives of the compound that may overcome these limitations and expand its use in the scientific community.
Synthesis Methods
The synthesis of DFTP involves the reaction of 2,4-dimethylthiazole with 4,4-difluoropiperidine in the presence of a suitable catalyst. The reaction is carried out using various solvents and reagents, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
Scientific Research Applications
DFTP has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is its use as a fluorescent probe for the detection of various biological molecules. The compound has been shown to bind selectively to certain biomolecules, such as proteins and nucleic acids, and emit a strong fluorescence signal upon binding.
properties
IUPAC Name |
5-[(4,4-difluoropiperidin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2S/c1-8-10(16-9(2)14-8)7-15-5-3-11(12,13)4-6-15/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWQNCXKPOVXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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